Ketoconazole oleate

Overview

Description

Ketoconazole oleate: is a derivative of ketoconazole, a broad-spectrum imidazole antifungal agent. Ketoconazole is widely used in the treatment of various fungal infections due to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This compound, being a lipophilic derivative, enhances the solubility and permeability of ketoconazole, making it more effective for topical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ketoconazole oleate involves the esterification of ketoconazole with oleic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous removal of water to ensure high yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: Ketoconazole oleate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ketoconazole sulfoxide and ketoconazole sulfone.

Reduction: Reduction reactions can convert this compound back to ketoconazole.

Substitution: The imidazole ring in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Ketoconazole sulfoxide, ketoconazole sulfone.

Reduction: Ketoconazole.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry: Ketoconazole oleate is used in the development of novel antifungal formulations. Its enhanced solubility and permeability make it a valuable compound for topical applications.

Biology: In biological research, this compound is used to study the mechanisms of fungal infections and the efficacy of antifungal treatments. It is also used in the development of drug delivery systems.

Medicine: this compound is primarily used in the treatment of fungal infections, including dermatophytosis, candidiasis, and seborrheic dermatitis. Its improved solubility and permeability enhance its effectiveness in topical formulations.

Industry: In the pharmaceutical industry, this compound is used in the formulation of creams, ointments, and gels for the treatment of fungal infections. It is also used in the development of new antifungal drugs.

Mechanism of Action

Ketoconazole oleate exerts its antifungal effects by inhibiting the enzyme 14-α-demethylase, a cytochrome P-450 enzyme involved in the synthesis of ergosterol. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased fungal cell membrane permeability and ultimately cell death. The molecular targets include the fungal cell membrane and the enzyme 14-α-demethylase.

Comparison with Similar Compounds

Fluconazole: Another imidazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.

Itraconazole: A triazole antifungal agent with a broader spectrum of activity and better oral bioavailability.

Voriconazole: A triazole antifungal agent with enhanced activity against Aspergillus species.

Uniqueness: Ketoconazole oleate’s uniqueness lies in its enhanced solubility and permeability, making it more effective for topical applications compared to other similar compounds. Its lipophilic nature allows for better penetration into the skin, providing more effective treatment for superficial fungal infections.

Biological Activity

Ketoconazole oleate is a lipophilic derivative of the antifungal agent ketoconazole, designed to enhance its solubility and permeability for improved topical application. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against fungal infections, formulation advancements, and relevant case studies.

Overview of this compound

This compound is synthesized through the esterification of ketoconazole with oleic acid, resulting in a compound that retains the antifungal properties of ketoconazole while improving its pharmacokinetic profile. The enhanced lipophilicity allows for better absorption and retention in skin layers, making it particularly useful for treating dermatological fungal infections such as candidiasis and dermatophytosis.

The primary mechanism by which this compound exerts its antifungal effects is through the inhibition of the enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death .

Antifungal Activity

Recent studies have demonstrated that this compound formulations exhibit significant antifungal activity against various pathogens. For instance, a study comparing nanoemulsion formulations containing this compound showed enhanced efficacy against Candida albicans compared to conventional formulations. The optimized formulations achieved a drug release rate of 91% within 24 hours and demonstrated superior permeation values (117 ± 7 μg cm) compared to traditional creams .

Formulation Advancements

The formulation of this compound has evolved significantly, with advancements aimed at enhancing its delivery and therapeutic efficacy:

- Nanoemulsions : These formulations have been shown to improve drug solubility and skin permeability. In vitro studies indicated that nanoemulsions containing clove oil or eucalyptus oil significantly increased the antifungal activity of this compound compared to standard preparations .

- Trans-Ethosomal Vesicles : Research into trans-ethosomal vesicles has demonstrated their potential to enhance ocular permeation and antifungal activity, particularly for treating ocular fungal infections. This approach aims to overcome the limitations posed by ketoconazole's poor aqueous solubility .

Case Studies

- In Vivo Studies : A clinical study involving patients with dermatophyte infections treated with a this compound cream showed a marked improvement in symptoms and mycological clearance rates compared to a placebo group. The formulation was well-tolerated with minimal side effects reported.

- Ocular Application : A study on ocular formulations containing this compound revealed improved corneal permeation and reduced irritation compared to traditional drops. This suggests potential for effective treatment against fungal keratitis without significant side effects .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Properties

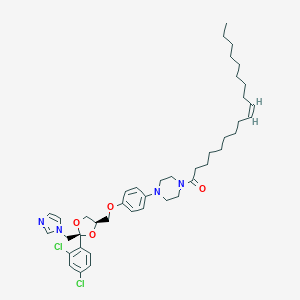

IUPAC Name |

(Z)-1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]octadec-9-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H58Cl2N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-41(49)48-28-26-47(27-29-48)36-19-21-37(22-20-36)50-31-38-32-51-42(52-38,33-46-25-24-45-34-46)39-23-18-35(43)30-40(39)44/h9-10,18-25,30,34,38H,2-8,11-17,26-29,31-33H2,1H3/b10-9-/t38-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUMGZNRGXQGLP-ZGMAEZRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H58Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

753.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121917-58-6 | |

| Record name | Ketoconazole oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121917586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.